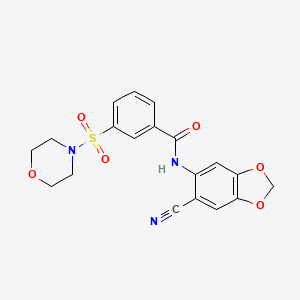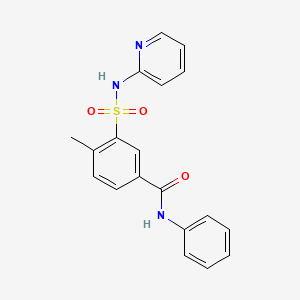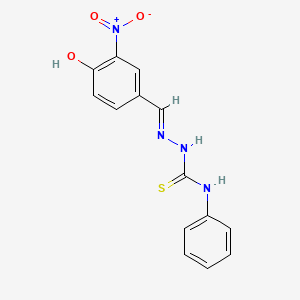
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that features a benzodioxole ring, a cyano group, a morpholine sulfonyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Attachment of the Morpholine Sulfonyl Group: This step involves sulfonylation reactions where morpholine is reacted with sulfonyl chlorides.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzodioxole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanide salts for nucleophilic substitution, sulfonyl chlorides for sulfonylation.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学研究应用
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
- N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
- N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(PIPERIDINE-4-SULFONYL)BENZAMIDE
Uniqueness
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the presence of both a cyano group and a morpholine sulfonyl group, which can impart distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c20-11-14-9-17-18(28-12-27-17)10-16(14)21-19(23)13-2-1-3-15(8-13)29(24,25)22-4-6-26-7-5-22/h1-3,8-10H,4-7,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBOOOLUCMFZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(2-thienyl)acetamide](/img/structure/B6139663.png)

![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B6139670.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6139678.png)
![N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6139683.png)
![4-CHLORO-N-[3-(2-METHYLBENZAMIDO)PHENYL]-3-NITROBENZAMIDE](/img/structure/B6139688.png)

![1-{[(3-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}benzyl)amino]methyl}cyclohexanol](/img/structure/B6139708.png)
![2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B6139710.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6139712.png)
![3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B6139720.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide](/img/structure/B6139728.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6139735.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6139745.png)
